molecular formula C18H18ClNO3 B3127237 (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate CAS No. 338406-55-6

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate

Cat. No.: B3127237
CAS No.: 338406-55-6
M. Wt: 331.8 g/mol
InChI Key: VJLOTXUYQQSAOA-UHFFFAOYSA-N
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Description

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate is a chemical compound with a complex structure that includes an isoxazole ring, a phenyl group, and a chlorobenzene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate typically involves multiple steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for preparing disubstituted isoxazoles.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzene moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring and phenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.

    Phenyl Derivatives: Compounds with phenyl groups, like phenylisoxazole carboxylates.

    Chlorobenzene Carboxylates: Compounds with chlorobenzene carboxylate moieties, such as 4-chlorobenzyl esters.

Uniqueness

(2-Methyl-3-phenyltetrahydro-5-isoxazolyl)methyl 4-chlorobenzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-20-17(13-5-3-2-4-6-13)11-16(23-20)12-22-18(21)14-7-9-15(19)10-8-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOTXUYQQSAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(O1)COC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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